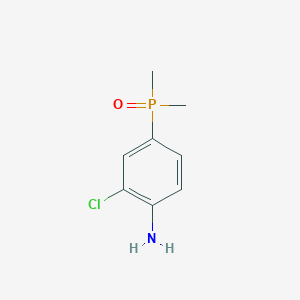
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE
Übersicht
Beschreibung
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the second position and a dimethylphosphoryl group at the fourth position on the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-4-nitroaniline with dimethylphosphoryl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and reduce production times .
Analyse Chemischer Reaktionen
Types of Reactions
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce aminophosphoryl compounds .
Wissenschaftliche Forschungsanwendungen
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroaniline: Lacks the dimethylphosphoryl group, making it less reactive in certain chemical reactions.
4-Dimethylphosphorylaniline: Does not have the chloro group, affecting its overall chemical behavior.
2-Chloro-4-nitroaniline: Contains a nitro group instead of a dimethylphosphoryl group, leading to different reactivity and applications.
Uniqueness
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE is unique due to the presence of both chloro and dimethylphosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds .
Eigenschaften
Molekularformel |
C8H11ClNOP |
|---|---|
Molekulargewicht |
203.60 g/mol |
IUPAC-Name |
2-chloro-4-dimethylphosphorylaniline |
InChI |
InChI=1S/C8H11ClNOP/c1-12(2,11)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 |
InChI-Schlüssel |
RTWCQPPJGDFVSO-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=CC(=C(C=C1)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














